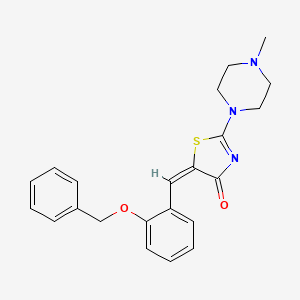

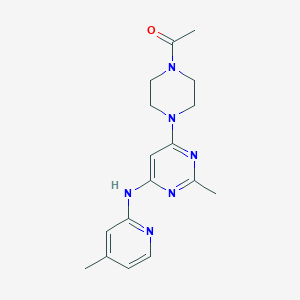

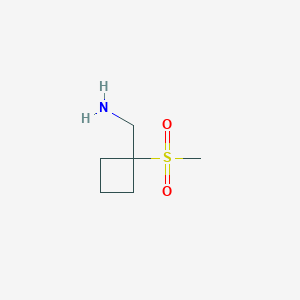

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules incorporating naphthalene and piperazine structures often involves multi-step reactions, starting from simpler precursors. For molecules similar to the compound of interest, click chemistry approaches and nucleophilic aromatic substitution reactions are common synthesis pathways. For instance, Govindhan et al. (2017) described the synthesis of a compound using a click chemistry approach, starting from a piperidine-based precursor, which might share similarities with the synthetic route for our compound of interest (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Scientific Research Applications

Molecular Interaction and Receptor Binding

One study explored the molecular interaction of a related compound, focusing on its binding affinity towards CB1 cannabinoid receptors. The research utilized conformational analysis, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models to understand the steric binding interactions and propose how the unique region occupied by certain substituents might confer antagonist activity on the receptor. This work provides insights into the design of receptor-selective ligands and the role of specific structural features in conferring activity (Shim et al., 2002).

Anticonvulsant Activity Evaluation

Another research investigated the synthesis, pharmacological evaluation, and molecular modeling of novel derivatives as potential anticonvulsant agents. This study highlights the importance of structural analogues in developing new therapeutic agents, with some compounds showing significant delay in onset of convulsion and prolongation of survival time, indicating CNS depressant activity (Ghareb et al., 2017).

Atypical Antipsychotic Agents

Research on (piperazin-1-yl-phenyl)-arylsulfonamides demonstrated high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating potential as atypical antipsychotic agents. The study emphasizes the role of naphthalene-2-sulfonic acid derivatives in exhibiting antagonistic activity for these receptors, suggesting their utility in psychiatric disorder management (Park et al., 2010).

Estrogen Receptor Binding Affinity

A study on pyrimidine-piperazine-chromene and -quinoline conjugates evaluated their binding affinity towards estrogen receptors, demonstrating significant anti-proliferative activities against human breast cancer cell lines. This research supports the development of novel compounds for cancer therapy, showing that the structural integration of chromene and quinoline moieties enhances therapeutic activity (Parveen et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

A study on naphthalimides with piperazine substituent revealed their luminescent properties and the mechanism of photo-induced electron transfer (PET), demonstrating potential applications in developing fluorescent probes and materials with specific optical properties (Gan et al., 2003).

properties

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-27-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,13,15H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBIMLXYKQCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)